molecular formula C20H18F3N5O4 B2801053 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1775503-29-1

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2801053
CAS No.: 1775503-29-1
M. Wt: 449.39
InChI Key: ROEJSFRRVZCEFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the oxadiazole ring, followed by the construction of the pyrido[1,2-c]pyrimidine core. The final step involves the introduction of the trifluoromethylphenylacetamide moiety. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biology: The compound may be used in biological assays to study its effects on various biological pathways.

    Materials Science: Its unique properties make it a candidate for use in the development of new materials with specific functionalities.

    Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole and pyrido[1,2-c]pyrimidine rings can interact with enzymes or receptors, modulating their activity. The trifluoromethylphenylacetamide moiety may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of heterocyclic structures. Similar compounds include:

    1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring but differ in other structural features.

    Pyrido[1,2-c]pyrimidine derivatives: These compounds have the pyrido[1,2-c]pyrimidine core but lack the oxadiazole ring.

    Trifluoromethylphenylacetamide derivatives: These compounds contain the trifluoromethylphenylacetamide moiety but differ in the heterocyclic structures attached to it. The uniqueness of this compound lies in its combination of these structural elements, which may confer specific properties and applications not found in other compounds.

Properties

IUPAC Name

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O4/c1-11-24-17(26-32-11)16-14-8-4-5-9-27(14)19(31)28(18(16)30)10-15(29)25-13-7-3-2-6-12(13)20(21,22)23/h2-3,6-7H,4-5,8-10H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEJSFRRVZCEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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